An In-Depth Technical Guide to 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde: A Cornerstone for Modern Drug Discovery
An In-Depth Technical Guide to 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde: A Cornerstone for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 5-Azaindole Scaffold
In the landscape of medicinal chemistry, certain heterocyclic scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a prominent member of this class. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, provide a versatile platform for designing novel therapeutics. This guide focuses on a particularly valuable derivative: 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde . The introduction of a reactive aldehyde group at the C-2 position transforms the core scaffold into a powerful and versatile building block, opening up a plethora of synthetic pathways for drug development, particularly in the fields of oncology and neurology.[1][2]
This document serves as a technical resource for researchers, providing insights into the fundamental properties, synthesis, reactivity, and application of this key intermediate. The methodologies and principles discussed herein are grounded in established chemical literature, aiming to empower scientists to leverage this compound's full potential in their research endeavors.
Core Physicochemical and Handling Properties
A thorough understanding of a compound's basic properties is critical for its effective use in a laboratory setting. 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is typically supplied as a brown solid and requires specific storage conditions to ensure its stability and reactivity are maintained.
| Property | Value | Source(s) |
| CAS Number | 630395-95-8 | [3][4][5][6] |
| Molecular Formula | C₈H₆N₂O | [3] |
| Molecular Weight | 146.15 g/mol | [3] |
| Appearance | Brown solid | [3] |
| Storage | Store at 0-8°C | [3] |
| SMILES | O=CC(N1)=CC2=C1C=CN=C2 | [3] |
| InChI Key | HHKFHQWRPIALDR-UHFFFAOYSA-N | [3] |
Synthesis of the Scaffold: A Vilsmeier-Haack Approach
While multiple strategies exist for the construction and functionalization of the 5-azaindole core, the most direct and widely adopted method for introducing a formyl group onto an electron-rich pyrrole ring is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic aromatic substitution.
The rationale behind this choice is twofold: the pyrrole moiety of the 1H-pyrrolo[3,2-c]pyridine system is highly activated towards electrophilic attack, and the Vilsmeier-Haack reaction is a robust and high-yielding formylation method that is tolerant of many functional groups.
Caption: Vilsmeier-Haack reaction workflow.
Experimental Protocol: Representative Vilsmeier-Haack Formylation
The following protocol is a representative procedure based on established methods for the formylation of related azaindole scaffolds. Researchers should optimize conditions for their specific setup.
Materials:
-
1H-pyrrolo[3,2-c]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF in an ice-salt bath to 0°C.
-
Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10°C. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.
-
Substrate Addition: Dissolve the 1H-pyrrolo[3,2-c]pyridine starting material in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction: After the addition, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Carefully pour the reaction mixture onto crushed ice and then slowly add saturated NaHCO₃ solution until the pH is basic (pH ~8-9) to neutralize the acid and hydrolyze the intermediate iminium salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude brown solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde.
Structural Characterization: A Spectroscopic Fingerprint
| Technique | Expected Observations |
| ¹H NMR | Aldehyde Proton (CHO): A highly deshielded singlet expected around δ 9.5-10.5 ppm. Aromatic Protons: Signals for the protons on the pyrrole and pyridine rings, typically in the δ 7.0-9.0 ppm range, with coupling patterns indicative of their positions. NH Proton: A broad singlet for the pyrrole NH proton, which may be solvent-dependent. |
| ¹³C NMR | Carbonyl Carbon (C=O): A characteristic signal in the downfield region, typically δ 180-190 ppm. Aromatic Carbons: Signals corresponding to the carbons of the bicyclic system in the δ 110-150 ppm range. |
| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1660-1700 cm⁻¹ characteristic of an aromatic aldehyde. N-H Stretch: A moderate to broad band around 3200-3400 cm⁻¹ for the pyrrole NH group. |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 146, corresponding to the molecular weight of the compound. |
Reactivity and Synthetic Utility
The true value of 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde lies in its synthetic versatility. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, allowing for the construction of diverse molecular libraries for biological screening.
Caption: Key reaction pathways for derivatization.
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Reactions at the Aldehyde: The aldehyde functionality is amenable to a wide array of classical organic reactions, including:
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Reductive Amination: A cornerstone of medicinal chemistry, this reaction with primary or secondary amines followed by reduction (e.g., with sodium cyanoborohydride) provides access to a vast range of amine derivatives.
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Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, which can then be converted to amides, esters, and other acid derivatives.
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Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the extension of the carbon chain by converting the aldehyde into an alkene, which can be a key structural element in many drug candidates.
-
Condensation Reactions: Reaction with active methylene compounds (e.g., malonates) can be used to build more complex heterocyclic systems.
-
-
Functionalization of the Heterocyclic Core: The pyrrolopyridine nucleus itself can be further modified.
-
N-Arylation/Alkylation: The pyrrole nitrogen can be substituted using methods like the Chan-Lam coupling with arylboronic acids or standard alkylation with alkyl halides.[7]
-
Cross-Coupling Reactions: If starting with a halogenated version of the scaffold (e.g., 6-bromo-1H-pyrrolo[3,2-c]pyridine), powerful transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination can be employed to introduce diverse aryl, heteroaryl, or amino substituents.[8]
-
Application in Drug Discovery: A Scaffold for Potent Inhibitors
The 1H-pyrrolo[3,2-c]pyridine scaffold is a key component in numerous compounds investigated for therapeutic applications, particularly as inhibitors of protein kinases and other cellular targets implicated in cancer.
Case Study: Colchicine-Binding Site Inhibitors
Recent research has demonstrated the utility of the rigid 1H-pyrrolo[3,2-c]pyridine scaffold in designing potent inhibitors of tubulin polymerization that bind to the colchicine site.[8][9][10] These compounds have shown excellent antitumor activities against various cancer cell lines, including HeLa, SGC-7901, and MCF-7, with IC₅₀ values in the nanomolar range.[8][10] The mechanism involves the disruption of microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[8][9] While these studies did not start from the 2-carbaldehyde, the synthetic routes employed highlight the amenability of the core structure to the types of modifications (e.g., Suzuki coupling) that are often preceded by the introduction of functional handles like aldehydes.
Caption: Inhibition of tubulin polymerization.
Conclusion
1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its robust synthesis, coupled with the versatile reactivity of the aldehyde group and the privileged nature of the 5-azaindole scaffold, makes it an invaluable starting point for the development of novel therapeutics. This guide has outlined its core properties, a reliable synthetic approach, and its vast potential for creating diverse and potent biologically active molecules. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of foundational building blocks like 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde will undoubtedly increase, solidifying its place in the drug discovery arsenal.
References
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- Jonušaite, S., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1389.
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